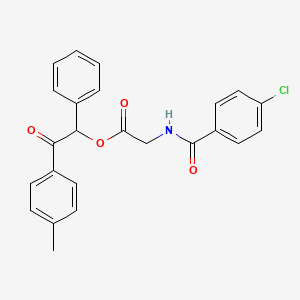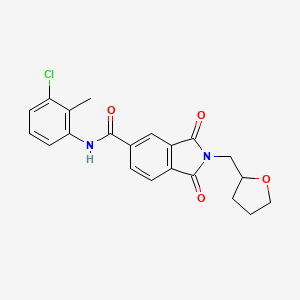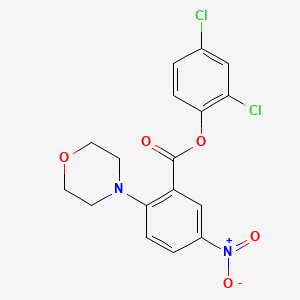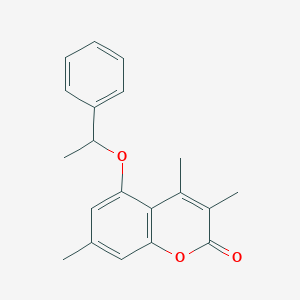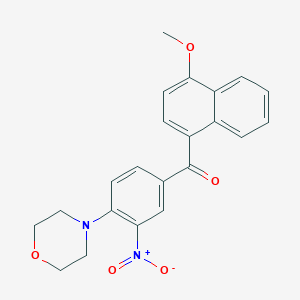
(4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone
Overview
Description
(4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone is an organic compound that belongs to the class of naphthoylindoles This compound is known for its complex structure, which includes a naphthalene ring substituted with a methoxy group and a morpholinyl-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone typically involves multiple steps, including alkylation and Friedel-Crafts acylation reactions. The naphthol derivative is first alkylated using an alkylating agent such as dimethyl sulfate or diethyl sulfate in the presence of anhydrous potassium carbonate. This reaction is carried out at elevated temperatures with vigorous stirring to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a synthetic cannabinoid receptor agonist.
Medicine: Explored for its anticancer properties, particularly as a tubulin polymerization inhibitor.
Industry: Evaluated for its herbicidal activity as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Synthetic Cannabinoid Receptor Agonist: It binds to cannabinoid receptors, mimicking the effects of natural cannabinoids.
Tubulin Polymerization Inhibitor: It binds to the colchicine site of tubulin, inhibiting microtubule formation and inducing cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
HPPD Inhibitor: It inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase, disrupting the tyrosine degradation pathway and affecting plant growth.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone: Another synthetic cannabinoid with similar structural features.
(4-Methoxynaphthalen-1-yl)methanamine: A related compound with a methanamine group instead of the morpholinyl-nitrophenyl moiety.
(4-Methoxynaphthalen-1-yl)(2-methyl-1-pentylindol-3-yl)methanone: A derivative with a methyl group on the indole ring.
Uniqueness
(4-Methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone is unique due to its combination of a naphthalene ring with a morpholinyl-nitrophenyl moiety, which imparts distinct chemical and biological properties. Its ability to act as a synthetic cannabinoid receptor agonist, tubulin polymerization inhibitor, and HPPD inhibitor makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(4-morpholin-4-yl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-28-21-9-7-18(16-4-2-3-5-17(16)21)22(25)15-6-8-19(20(14-15)24(26)27)23-10-12-29-13-11-23/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZAAJLSTMJRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


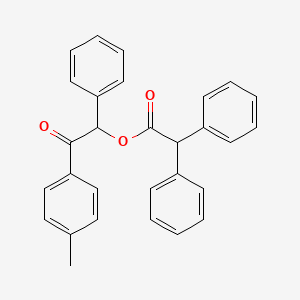
![1-[(2-chloro-5-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4012322.png)
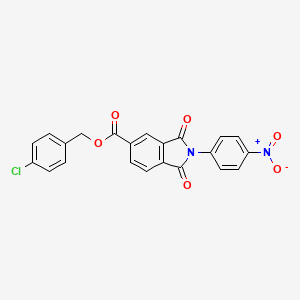
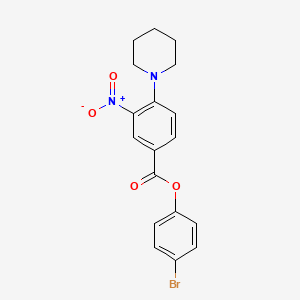
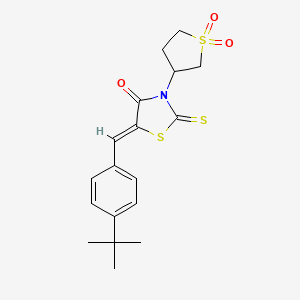

![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide](/img/structure/B4012352.png)
![N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B4012362.png)
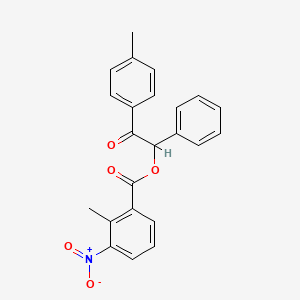
![N-[(1-cyclohexylpiperidin-3-yl)methyl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B4012380.png)
